1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]
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Overview
Description
Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiroatom . The spiroatom is usually a quaternary carbon atom. The name of the compound comes from the Latin word “spiro” meaning “to breathe”, reflecting the way these compounds seem to “breathe” in and out with the movement of their rings .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a nucleophilic substitution or an addition reaction . For example, one method for synthesizing spiro compounds is through the photoreaction of aryl cyclopropanes .Molecular Structure Analysis
The molecular structure of a spiro compound is typically characterized by the presence of a single atom, usually a carbon, to which two cyclic systems are attached . The cyclic systems can be the same or different .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can be quite diverse, depending on the nature of the rings and the substituents attached to them . Some spiro compounds can undergo ring-opening reactions, while others can participate in cycloaddition reactions .Properties
IUPAC Name |
1,7-dimethylspiro[1,2-dihydroindene-3,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-4-3-5-10-11(8)9(2)6-12(10)7-13-12/h3-5,9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYORXMBPLSECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CO2)C3=CC=CC(=C13)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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